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Abstract
The metabolic reprogramming of cancer cells, characterized by a preference for aerobic

glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—is a

cornerstone of cancer biology. Phosphoglycerate mutase 1 (PGAM1), a crucial enzyme in the

glycolytic pathway, has emerged as a key player in this metabolic shift. PGAM1 catalyzes the

interconversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Mounting

evidence reveals that PGAM1 is frequently overexpressed in a wide array of human cancers,

where it not only fuels the high glycolytic rate necessary for rapid ATP production but also

coordinates metabolic flux into critical anabolic pathways, including the pentose phosphate

pathway and serine biosynthesis.[1][2] Beyond its metabolic functions, PGAM1 also exhibits

non-glycolytic roles in promoting tumor invasion, metastasis, and chemoresistance.[3] The

integral role of PGAM1 in sustaining malignant phenotypes has positioned it as a promising

therapeutic target. This technical guide provides a comprehensive overview of PGAM1's

function in the Warburg effect, its regulatory mechanisms, its non-canonical roles in cancer, and

the methodologies used to study its activity, making a case for its targeted inhibition in cancer

therapy.

Introduction: The Warburg Effect and Metabolic
Reprogramming in Cancer
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In the 1920s, Otto Warburg observed that cancer cells consume glucose at a significantly

higher rate than normal tissues, converting it primarily to lactate rather than oxidizing it

completely in the mitochondria via oxidative phosphorylation.[3] This process, termed aerobic

glycolysis or the "Warburg effect," provides a selective advantage for cancer cells by rapidly

generating ATP and supplying the necessary metabolic intermediates for the synthesis of

macromolecules (nucleotides, lipids, and amino acids) required for rapid cell proliferation.[1][4]

This metabolic reprogramming is a hallmark of cancer, and the enzymes that control the key

steps of glycolysis, such as PGAM1, have become attractive targets for therapeutic

intervention.[4]

PGAM1: Structure, Function, and Catalytic
Mechanism
PGAM1 is a key isomerase in the payoff phase of glycolysis. It catalyzes the reversible transfer

of a phosphate group between the C2 and C3 positions of phosphoglycerate.

Reaction: 3-phosphoglycerate (3-PG) ⇌ 2-phosphoglycerate (2-PG)

This seemingly simple step is critical for setting up the subsequent dehydration reaction by

enolase to form phosphoenolpyruvate (PEP), a high-energy intermediate used for ATP

synthesis. The activity of PGAM1 is pivotal in controlling the flux through the lower part of the

glycolytic pathway.

The Glycolytic Role of PGAM1 in Cancer
Progression
Upregulation in Cancer
PGAM1 is aberrantly overexpressed in a multitude of human cancers, including lung, breast,

liver, colorectal, gastric, and brain cancers.[3][5][6] Pan-cancer analysis of TCGA and GTEx

databases confirms that PGAM1 expression is significantly elevated in most tumor types

compared to corresponding normal tissues.[5] This overexpression often correlates with

advanced tumor grade, poor prognosis, and increased metastasis.[3][5] For instance, in gastric

cancer tissues, PGAM1 was found to be overexpressed with a 1.233-fold change compared to

adjacent normal tissues.[6]
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Fueling the Warburg Effect and Coordinating Anabolic
Biosynthesis
The primary role of PGAM1 in the Warburg effect is to sustain a high rate of glycolysis.

However, its importance extends beyond simple energy production. PGAM1 acts as a critical

regulatory node that balances glycolysis with essential anabolic pathways required for biomass

production.[1][2]

Pentose Phosphate Pathway (PPP): The substrate of PGAM1, 3-PG, is an allosteric inhibitor

of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[1][2] By

efficiently converting 3-PG to 2-PG, overexpressed PGAM1 relieves this inhibition, thereby

promoting PPP flux. This is vital for cancer cells as the PPP generates NADPH for redox

balance and ribose-5-phosphate for nucleotide synthesis.[1]

Serine Synthesis Pathway (SSP): The product of PGAM1, 2-PG, acts as an allosteric

activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine

synthesis pathway.[1][2] This pathway produces serine, which is a precursor for other amino

acids (glycine, cysteine) and nucleotides.

Therefore, PGAM1 activity is crucial for coordinating carbon flux from glucose into these

biosynthetic pathways, directly supporting cell proliferation.[1]

PGAM1 coordinates glycolysis with anabolic pathways.

Regulation of PGAM1 Expression and Activity
The upregulation of PGAM1 in cancer is controlled by major oncogenic signaling pathways.

The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key driver of

the Warburg effect and stimulates PGAM1 expression through the transcriptional activity of

hypoxia-inducible factor 1α (HIF-1α). This establishes a direct link between oncogenic signaling

and the metabolic machinery required for tumor growth.
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Upstream regulation of PGAM1 by the mTOR pathway.
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Non-Glycolytic Functions of PGAM1
Recent studies have uncovered functions of PGAM1 that are independent of its metabolic

activity, adding layers of complexity to its role in cancer.

Metastasis and Invasion: PGAM1 can promote cancer cell migration and invasion by directly

interacting with α-smooth muscle actin (ACTA2), a protein involved in cell motility.[3] This

interaction is independent of PGAM1's enzymatic activity, as metabolic inhibitors of PGAM1

fail to block this effect.[3]

DNA Damage Response: In glioma cells, PGAM1 has been shown to contribute to radio-

and chemoresistance. It achieves this by sequestering the phosphatase WIP1 in the

cytoplasm, thereby preventing it from entering the nucleus and deactivating the ATM

signaling pathway, which is crucial for repairing DNA damage.

PGAM1 as a Therapeutic Target
The dual role of PGAM1 in fueling both the energy and biomass requirements of cancer cells,

coupled with its non-glycolytic functions, makes it an attractive therapeutic target.[4] Inhibition

of PGAM1 disrupts glycolysis, hampers the PPP and biosynthesis, and induces metabolic

stress, leading to reduced cell proliferation and tumor growth.[1][4]

Pharmacological and Genetic Inhibitors
Both genetic tools (siRNA, shRNA) and small molecule inhibitors have been developed to

target PGAM1. Genetic knockdown has been shown to decrease the glycolytic rate, lactate

production, and biosynthesis, ultimately reducing cancer cell proliferation.[3][7] Several small-

molecule inhibitors have also been identified.
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Inhibitor Type
Mechanism
of Action

IC50
Cellular
Effects

Reference

PGMI-004A
Allosteric

Inhibitor

Binds to

PGAM1,

inhibiting its

enzymatic

activity.

~13.1 µM

Decreases 2-

PG,

increases 3-

PG; reduces

glycolysis,

PPP flux, and

biosynthesis;

attenuates

cell

proliferation

and tumor

growth.

[1][8]

MJE3
Covalent

Inhibitor

Covalently

modifies

Lysine-100 in

the active

site.

~33 µM

Inhibits

breast cancer

cell

proliferation.

[3][9]

EGCG
Natural

Product

Identified as

a direct

inhibitor of

PGAM1

activity.

N/A

Reduces

cancer cell

proliferation.

[3]

KH3
Allosteric

Inhibitor

Binds to

PGAM1 to

inhibit its

activity.

N/A

Promotes

ferroptosis in

HCC cells;

synergizes

with anti-PD-

1

immunothera

py.

N/A

Cellular Consequences of PGAM1 Inhibition
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Targeting PGAM1 leads to a cascade of metabolic and cellular changes that are detrimental to

cancer cells.
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Parameter
Effect of PGAM1
Inhibition

Quantitative Data
(Example)

Reference

Glycolysis Decreased

Significantly reduced

lactate production in

H1299 cells treated

with 20 µM PGMI-

004A.

[1][8]

PPP Flux Decreased

Reduced oxidative

PPP flux and

NADPH/NADP+ ratio

in H1299 cells treated

with PGMI-004A.

[1][8]

Biosynthesis Decreased

Reduced glucose-

dependent

biosynthesis of RNA

and lipids upon

PGAM1 knockdown.

[1][3]

Cell Proliferation Decreased

PGAM1 knockdown or

PGMI-004A treatment

significantly

attenuated cell

proliferation in diverse

cancer cell lines.

[1][3]

Intracellular ATP No Significant Change

Intracellular ATP

levels were not

significantly affected

by PGAM1

knockdown or PGMI-

004A treatment.

[1][8]

Tumor Growth Attenuated Daily treatment with

PGMI-004A

(100mg/kg)

significantly

decreased tumor

[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3500524/
https://file.medchemexpress.com/batch_PDF/HY-101143/PGMI-004A-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500524/
https://file.medchemexpress.com/batch_PDF/HY-101143/PGMI-004A-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7051807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3500524/
https://file.medchemexpress.com/batch_PDF/HY-101143/PGMI-004A-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-101143/PGMI-004A-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


growth in H1299

xenograft models.

Experimental Protocols
PGAM1 Enzyme Activity Assay (Coupled Reaction)
This protocol measures PGAM1 activity by coupling the production of 2-PG to a series of

enzymatic reactions that result in the oxidation of NADH, which can be measured by a

decrease in absorbance at 340 nm.[10]

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM

Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 0.2 mM NADH, 1.5 mM ADP, 10

µM 2,3-bisphosphoglycerate, enolase (0.3 U/mL), pyruvate kinase (0.5 U/mL), and lactate

dehydrogenase (0.6 U/mL).

Prepare Sample: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer).

Determine protein concentration using a BCA assay. Add 5-20 µg of lysate to each well.

Include a positive control (recombinant PGAM1) and a no-enzyme control.

Initiate Reaction: Start the reaction by adding the PGAM1 substrate, 3-phosphoglycerate, to

a final concentration of 1 mM.

Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to

37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 20-60 minutes.

Calculate Activity: The rate of NADH oxidation (decrease in A350) is directly proportional to

the PGAM1 activity in the sample.

Western Blotting for PGAM1 Expression
This protocol outlines the detection of PGAM1 protein levels in cell lysates.[11]

Protein Extraction: Lyse cells with ice-cold RIPA buffer containing protease and phosphatase

inhibitors. Quantify protein concentration using a BCA assay.

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on a 12% SDS-polyacrylamide gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3281715/
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/product/b031100?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Confirmation_of_PGAM1_Inhibition_by_a_Small_Molecule_Inhibitor_using_Western_Blot.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA

in TBST (Tris-buffered saline, 0.1% Tween-20).

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

PGAM1 (e.g., rabbit anti-PGAM1, diluted 1:1000) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:20,000) for 1 hour at room

temperature.

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL)

substrate. Visualize the signal using a digital imaging system. Normalize PGAM1 band

intensity to a loading control like β-actin or GAPDH.

Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of lactate

production and thus the rate of glycolysis, in real-time.[12][13]

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere

overnight.

Assay Preparation: The day of the assay, replace the culture medium with bicarbonate-free

XF base medium supplemented with 2 mM L-glutamine. Incubate the plate in a non-CO₂

incubator at 37°C for 1 hour.

Cartridge Loading: Hydrate a sensor cartridge and load the injection ports with the following

compounds (final concentrations):

Port A: Glucose (10 mM)

Port B: Oligomycin (1-2 µM), an ATP synthase inhibitor.

Port C: 2-Deoxyglucose (2-DG, 50 mM), a competitive inhibitor of hexokinase.
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Run Assay: Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test

protocol. The instrument will measure baseline ECAR, then sequentially inject the

compounds and measure the response.

Data Analysis: The assay provides key parameters of glycolytic function:

Glycolysis: ECAR after glucose injection.

Glycolytic Capacity: Maximum ECAR after oligomycin injection.

Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
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Workflow for testing a novel PGAM1 inhibitor.

Conclusion and Future Directions
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Phosphoglycerate mutase 1 is more than a simple glycolytic enzyme; it is a central regulator of

cancer cell metabolism and a facilitator of malignant behavior. Its overexpression is a common

feature in many cancers, where it sustains the Warburg effect, coordinates anabolic

biosynthesis, and contributes to metastasis and therapeutic resistance through non-glycolytic

mechanisms. The wealth of data supporting its critical role in tumorigenesis provides a strong

rationale for its development as a therapeutic target. While first-generation inhibitors have

demonstrated proof-of-concept, future efforts should focus on developing more potent and

specific inhibitors. Furthermore, exploring the efficacy of PGAM1 inhibitors in combination with

standard chemotherapies, targeted agents, or immunotherapies could unlock synergistic

effects and provide novel treatment strategies for a wide range of cancers.[4][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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